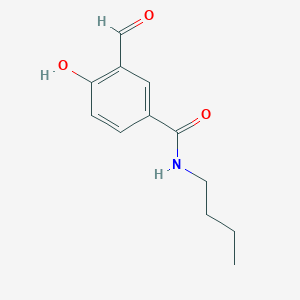

N-Butyl-3-formyl-4-hydroxybenzamide

Description

N-Butyl-3-formyl-4-hydroxybenzamide is a benzamide derivative featuring a butyl chain attached to the amide nitrogen, a formyl group at the third position, and a hydroxyl group at the fourth position of the benzamide backbone. This compound is of interest due to its structural complexity, which combines hydrophilic (hydroxyl) and hydrophobic (butyl) functionalities.

Properties

CAS No. |

404354-45-6 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

N-butyl-3-formyl-4-hydroxybenzamide |

InChI |

InChI=1S/C12H15NO3/c1-2-3-6-13-12(16)9-4-5-11(15)10(7-9)8-14/h4-5,7-8,15H,2-3,6H2,1H3,(H,13,16) |

InChI Key |

XIJBDVPXSGERCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-3-formyl-4-hydroxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-formyl-4-hydroxybenzoic acid with butylamine under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of N-Butyl-3-formyl-4-hydroxybenzamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-3-formyl-4-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alcohols or alkyl halides, acidic or basic catalysts.

Major Products:

Oxidation: N-Butyl-3-carboxy-4-hydroxybenzamide.

Reduction: N-Butyl-3-hydroxymethyl-4-hydroxybenzamide.

Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

N-Butyl-3-formyl-4-hydroxybenzamide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its structure allows for interactions with biological targets, making it a candidate for drug discovery and development.

Medicine: N-Butyl-3-formyl-4-hydroxybenzamide may be investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry: The compound may find applications in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action of N-Butyl-3-formyl-4-hydroxybenzamide depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The butyl group may contribute to the compound’s hydrophobicity, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural differences between N-Butyl-3-formyl-4-hydroxybenzamide and related compounds are summarized below:

Key Observations :

- The benzimidazole-benzohydrazide hybrids (e.g., compounds 3a-3b) exhibit enhanced antiparasitic activity due to their planar benzimidazole ring, which facilitates DNA intercalation .

- The butyl chain in N-Butyl-3-formyl-4-hydroxybenzamide increases lipophilicity, which could improve blood-brain barrier penetration compared to the more polar benzimidazole derivatives.

Pharmacological Activity Trends

- Antimicrobial Activity : Benzimidazole derivatives (3a-3b) show broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC: 2–8 µg/mL) due to their DNA-binding capacity . N-Butyl-3-formyl-4-hydroxybenzamide’s hydroxyl group may enhance binding to bacterial cell walls, but experimental data is needed.

- Anticancer Potential: Benzimidazole hybrids inhibit topoisomerase II (IC₅₀: 1.5–3.2 µM), while the formyl group in N-Butyl-3-formyl-4-hydroxybenzamide could act as an electrophilic warhead in covalent inhibitor design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.